molecular formula C20H26N2O6S2 B2638413 4-(5-(N,4-dimethylphenylsulfonamido)-2,4-dimethylphenylsulfonamido)butanoic acid CAS No. 900137-35-1

4-(5-(N,4-dimethylphenylsulfonamido)-2,4-dimethylphenylsulfonamido)butanoic acid

Cat. No.: B2638413
CAS No.: 900137-35-1
M. Wt: 454.56
InChI Key: LQQRUWBYZIZBEE-UHFFFAOYSA-N
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Description

4-(5-(N,4-dimethylphenylsulfonamido)-2,4-dimethylphenylsulfonamido)butanoic acid is a complex organic compound characterized by the presence of multiple sulfonamide groups

Preparation Methods

The synthesis of 4-(5-(N,4-dimethylphenylsulfonamido)-2,4-dimethylphenylsulfonamido)butanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to sulfonation and amidation reactions under controlled conditions. Industrial production methods may involve the use of specific catalysts and solvents to optimize yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide groups into amine groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens for substitution reactions. .

Scientific Research Applications

4-(5-(N,4-dimethylphenylsulfonamido)-2,4-dimethylphenylsulfonamido)butanoic acid has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s sulfonamide groups make it a potential candidate for studying enzyme inhibition and protein interactions.

    Medicine: It may be explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(5-(N,4-dimethylphenylsulfonamido)-2,4-dimethylphenylsulfonamido)butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Properties

IUPAC Name

4-[[2,4-dimethyl-5-[methyl-(4-methylphenyl)sulfonylamino]phenyl]sulfonylamino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O6S2/c1-14-7-9-17(10-8-14)30(27,28)22(4)18-13-19(16(3)12-15(18)2)29(25,26)21-11-5-6-20(23)24/h7-10,12-13,21H,5-6,11H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQRUWBYZIZBEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC(=C(C=C2C)C)S(=O)(=O)NCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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